molecular formula C14H21NO B2743467 1-[4-(Cyclopentyloxy)phenyl]propan-1-amine CAS No. 954263-67-3

1-[4-(Cyclopentyloxy)phenyl]propan-1-amine

Cat. No.: B2743467
CAS No.: 954263-67-3
M. Wt: 219.328
InChI Key: SOTHMQDFMAKNCH-UHFFFAOYSA-N
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Description

1-[4-(Cyclopentyloxy)phenyl]propan-1-amine is a secondary amine characterized by a propan-1-amine backbone substituted with a 4-(cyclopentyloxy)phenyl group. The cyclopentyloxy moiety introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

1-(4-cyclopentyloxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-14(15)11-7-9-13(10-8-11)16-12-5-3-4-6-12/h7-10,12,14H,2-6,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTHMQDFMAKNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Cyclopentyloxy)phenyl]propan-1-amine typically involves the following steps:

    Formation of the Cyclopentyloxy Group: The initial step involves the preparation of the cyclopentyloxy group, which can be achieved through the reaction of cyclopentanol with an appropriate halogenating agent, such as thionyl chloride, to form cyclopentyl chloride.

    Attachment to the Phenyl Ring: The cyclopentyl chloride is then reacted with a phenol derivative in the presence of a base, such as potassium carbonate, to form the cyclopentyloxyphenyl compound.

    Formation of the Propan-1-amine Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Cyclopentyloxy)phenyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

1-[4-(Cyclopentyloxy)phenyl]propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(Cyclopentyloxy)phenyl]propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table compares 1-[4-(Cyclopentyloxy)phenyl]propan-1-amine with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Physical State Key Features
This compound Not provided C₁₄H₂₁NO ~219.32 (calculated) 4-(Cyclopentyloxy)phenyl Not reported High lipophilicity, steric bulk
1-[4-(Difluoromethoxy)phenyl]propan-1-amine 130339-51-4 C₁₀H₁₃F₂NO 201.22 4-(Difluoromethoxy)phenyl Liquid Enhanced polarity due to -OCF₂H group
1-(4-Sec-butylphenyl)propan-1-amine 832741-01-2 C₁₃H₂₁N 191.31 4-Sec-butylphenyl Not reported Branched alkyl chain increases hydrophobicity
3-(4-Chlorophenoxy)propan-1-amine 50911-60-9 C₉H₁₂ClNO 185.65 4-Chlorophenoxy Not reported Electrophilic chlorine atom; potential reactivity
1-(4-Chlorophenyl)cyclopropan-1-amine Not provided C₉H₁₀ClN 167.64 4-Chlorophenyl + cyclopropane Not reported Rigid cyclopropane ring; planar structure
2-(4-Chlorophenyl)propan-2-amine, HCl Not provided C₉H₁₂ClN·HCl 202.11 (HCl salt) 4-Chlorophenyl (gem-dimethyl) Not reported Tertiary amine; increased steric hindrance
Key Observations:

Substituent Effects: Electron-Withdrawing Groups: Compounds like 1-[4-(difluoromethoxy)phenyl]propan-1-amine () and 3-(4-chlorophenoxy)propan-1-amine () contain electronegative substituents (-OCF₂H, -Cl), which may enhance metabolic stability but reduce basicity compared to the cyclopentyloxy group .

Lipophilicity: The cyclopentyloxy and sec-butyl substituents () contribute to higher logP values compared to difluoromethoxy or chlorophenoxy groups, suggesting improved membrane permeability but possible solubility challenges.

Biological Activity

1-[4-(Cyclopentyloxy)phenyl]propan-1-amine, also known by its chemical structure and CAS number (954263-67-3), is a compound of interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, effects on various cell lines, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a cyclopentyloxy group attached to a phenyl ring, linked to a propan-1-amine moiety. This unique structure may contribute to its biological activity, particularly in modulating specific biochemical pathways.

Target of Action

The primary target for this compound is procaspase-3 , an essential enzyme involved in the apoptotic process. The activation of procaspase-3 is crucial for initiating programmed cell death, making it a significant target in cancer therapy.

Mode of Action

The compound is designed to activate procaspase-3, leading to increased apoptosis in cancer cells. This action is particularly relevant in the context of tumorigenesis, where evasion of apoptosis is a common feature.

Biochemical Pathways

The activation of procaspase-3 influences several apoptotic pathways within the cell, promoting cell death in malignancies. The compound's ability to induce apoptosis has been demonstrated through various assays.

Biological Activity and Efficacy

This compound has shown notable cytotoxicity against several human cancer cell lines:

Cell Line IC50 (µM)
Colon Cancer (SW620)5.2
Prostate Cancer (PC-3)4.8
Lung Cancer (NCI-H23)6.0

Research indicates that the compound exhibits selective cytotoxic effects against these cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index.

In Vitro Studies

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells through the intrinsic pathway. This was evidenced by:

  • Caspase Activation : Increased levels of activated caspases were observed in treated cancer cells.
  • Cell Cycle Arrest : Flow cytometry analysis indicated that the compound induced G0/G1 phase arrest in treated cells.

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the antitumor efficacy of this compound:

  • Xenograft Models : In mouse models with xenografted tumors, treatment with the compound resulted in significant tumor reduction compared to control groups.

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